molecular formula C8H14N2O B097729 Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one CAS No. 15932-71-5

Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one

Cat. No. B097729
CAS RN: 15932-71-5
M. Wt: 154.21 g/mol
InChI Key: AGBUHYGWJRLISC-UHFFFAOYSA-N
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Description

Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one is a heterocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that share structural similarities, such as pyrazine derivatives and their synthesis, which can provide insights into the chemistry of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves novel strategies to improve efficiency and yield. For instance, a one-pot microwave-assisted synthesis has been employed for the facile construction of 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione derivatives, which suggests that similar methods could potentially be adapted for the synthesis of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one . Additionally, the use of a modified four-component Ugi reaction has been reported for the synthesis of 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones, indicating the versatility of this approach in generating combinatorial libraries of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds can exhibit various forms of structural variation, such as ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism, as observed in the study of 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and their derivatives . These structural dynamics are crucial for understanding the behavior and reactivity of the compounds, which could also be relevant to the molecular structure analysis of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be explored through various reactions, such as 1,3-dipolar cycloaddition, which has been used to synthesize pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline . These reactions are important for expanding the diversity of heterocyclic compounds and could provide insights into the types of chemical reactions that hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the synthesis of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines has led to the exploration of their pharmacological properties, although the anticipated enhancement of curare-like activity was not confirmed . Similarly, the study of 6H-indeno[1,2-b]pyrido[3,2-e]pyrazines revealed their physical, chemical, and biological properties, including tumor growth-inhibitory effects . These findings underscore the importance of investigating the physical and chemical properties of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one for potential applications.

Scientific Research Applications

Alkaloid Isolation in Mangrove Fruits

Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one, a type of pyrido[1,2-a]pyrazine alkaloid, was discovered in the fruit of the Chinese mangrove Xylocarpus granatum. This discovery marked the first instance of a pyrido[1,2-a]pyrazine alkaloid being identified as a natural product, expanding our understanding of the chemical diversity in mangrove fruits (Zhou, Wu, & Zou, 2007).

Synthesis of Novel Heterocyclic Systems

Research has been conducted on synthesizing N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones, a class of compounds related to Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one. These compounds demonstrated ring-chain tautomerism and were transformed into novel heterocyclic systems, such as 2,10-dihydro-3H,5H-imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines (Mokrov et al., 2011).

Development of Serotonin Receptor Agonists

A study on hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines led to the development of a potent, selective 5-HT(2C) receptor agonist. This research provided insights into the pharmaceutical applications of similar hexahydro-pyrido pyrazine compounds (Richter et al., 2006).

Green Synthesis Methods

A green, organo-catalyzed method was developed for synthesizing 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives. This approach emphasized mild reaction conditions and the use of non-toxic solvents, contributing to more environmentally friendly synthesis methods for such compounds (Sharma et al., 2021).

Tautomerism Studies

Research on pyrido[2,3-b]pyrazines, closely related to Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one, revealed their ability to exist in different tautomeric forms in solution. Understanding these tautomer ratios is crucial for the development of pharmaceuticals and other chemical applications (Kim, Choi, & Kurasawa, 2000).

Safety And Hazards

Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBUHYGWJRLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936087
Record name 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one

CAS RN

22328-79-6, 15932-71-5
Record name (+)-Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22328-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido(1,2-a)pyrazin-1(6H)-one, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15932-71-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Hamdi, K Gayar, A Essa - Egypt J Exp Biol, 2021 - researchgate.net
Twenty-three halotolerant bacteria were isolated from the rhizosphere of some halophytic plants (Avicennia marina, Suaeda monoica, Aeluropus lagopoides, and Capsella rubella) in …
Number of citations: 1 www.researchgate.net
A Viso, RF de la Pradilla, A Flores, MA del Águila - Tetrahedron, 2008 - Elsevier
Barbier allylation of 5,6-dihydropyrazin-2(1H)-ones leads to a single isomer of 3-allylpiperazin-2-ones in high yields. Further Pictet–Spengler–Grieco cyclization of 3-allylpiperazin-2-…
Number of citations: 5 www.sciencedirect.com

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